molecular formula C15H12FN B8154416 2-(3'-Fluoro-[1,1'-biphenyl]-2-yl)propanenitrile

2-(3'-Fluoro-[1,1'-biphenyl]-2-yl)propanenitrile

Cat. No.: B8154416
M. Wt: 225.26 g/mol
InChI Key: KLFUTXRSSNHYMS-UHFFFAOYSA-N
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Description

2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)propanenitrile is an organic compound with the molecular formula C15H12FN. This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of a fluorine atom and a nitrile group in its structure makes it a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-bromobiphenyl with metal magnesium to form (2-fluoro-[1,1’-biphenyl]-4-yl) magnesium bromide. This intermediate is then reacted with ethyl 2-bromopropionate under the action of a nickel catalyst to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves multi-step reactions with careful control of reaction conditions to ensure high yield and purity. The use of readily available and cost-effective reagents, along with optimized reaction conditions, makes the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, similar compounds like flurbiprofen exert their effects by inhibiting cyclooxygenase enzymes, leading to a decrease in the production of prostaglandins involved in inflammation and pain . The exact molecular targets and pathways for 2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)propanenitrile are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)propanenitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-(3-fluorophenyl)phenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN/c1-11(10-17)14-7-2-3-8-15(14)12-5-4-6-13(16)9-12/h2-9,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFUTXRSSNHYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=CC=C1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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